molecular formula C11H9BrN6S B2918624 5-bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine CAS No. 2380182-40-9

5-bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine

Cat. No.: B2918624
CAS No.: 2380182-40-9
M. Wt: 337.2
InChI Key: GKUPVMRXJCKWSQ-UHFFFAOYSA-N
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Description

5-bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine is a synthetic heteroaromatic compound of high interest in modern medicinal chemistry and drug discovery research. This molecule features a hybrid architecture, incorporating pyrimidine, 1,2,3-triazole, and thiophene rings within a single scaffold. The presence of an aminopyrimidine moiety is a key feature in many pharmacologically active compounds, as this ring system is a privileged structure in medicinal chemistry known for its ability to engage in key hydrogen-bonding interactions with biological targets . The bromine atom at the 5-position of the pyrimidine ring serves as a reactive handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies. The 1,2,3-triazole linker, often formed via a click chemistry azide-alkyne cycloaddition, contributes to the molecule's stability and can influence its pharmacokinetic properties. The thiophene heterocycle is a common bioisostere for phenyl rings, often used to optimize solubility and metabolic stability. While the specific biological activity of this compound requires empirical determination, its structure suggests potential as a core building block for the development of kinase inhibitors , antimicrobial agents, or anti-inflammatory compounds . Researchers can utilize this compound as a versatile intermediate or a lead compound for projects aimed at innovating new therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN6S/c12-8-4-13-11(14-5-8)15-6-9-7-18(17-16-9)10-2-1-3-19-10/h1-5,7H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUPVMRXJCKWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne.

    Coupling Reactions: The thiophene and pyrimidine rings can be coupled using various cross-coupling reactions, such as Suzuki or Stille coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiophene and triazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the thiophene and triazole rings.

Scientific Research Applications

5-bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of Brominated Pyrimidine Amines

Key structural variations among analogues include substitutions on the pyrimidine ring, linker groups, and appended heterocycles. Below is a comparative analysis:

Key Observations:
  • Heterocyclic Diversity : The thiazole-nitroaryl analogue demonstrates how alternative heterocycles (thiazole vs. triazole-thiophene) influence electronic properties and steric bulk.
  • Synthetic Complexity : The triazole-thiophene linker in the target compound requires multi-step synthesis (e.g., azide-alkyne cycloaddition), similar to procedures in , whereas simpler analogues (e.g., CAS 31402-54-7 ) are synthesized via direct amination.
Table 2: Reaction Conditions and Yields
Reaction Type Reagents/Conditions Yield Reference ID
Azide-Alkyne Cycloaddition NaN₃, Na₂SO₃, 70°C, overnight 68%
DCC/DMAP-Mediated Coupling DCM, room temperature Not reported
Reductive Amination NaBH₃CN, MeOH, reflux Not reported

Physicochemical and Spectroscopic Properties

  • Solubility : The trifluoromethyl analogue is expected to exhibit lower aqueous solubility due to hydrophobicity, whereas the triazole-thiophene linker may improve solubility via polar interactions.
  • Melting Points : The nitroaryl-thiazole compound has a reported purity of 99% (RP-HPLC), suggesting high crystallinity, while triazole derivatives in form semi-solids, indicating lower melting points.
  • Spectroscopic Data : HRMS and NMR data in confirm molecular identities and regiochemistry. For example, the methyl ester in showed distinct ¹H NMR signals for the triazole (δ 8.0 ppm) and pyrimidine (δ 8.5 ppm) protons.

Biological Activity

5-Bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom , a triazole ring , and a pyrimidine moiety , which contribute to its unique chemical properties. The presence of the thiophene ring enhances its electronic characteristics, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound can inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also demonstrated anticancer properties against various cancer cell lines. Notably, it has shown anti-proliferative effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism of action appears to involve the inhibition of specific enzymes and receptors critical for cancer cell proliferation.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG215Inhibition of cell cycle progression
MCF-720Induction of apoptosis

The biological efficacy of this compound is attributed to its ability to interact with molecular targets within cells. The triazole moiety facilitates binding through hydrogen bonding with active sites on enzymes and receptors, while the thiophene ring engages in π–π interactions with aromatic residues in target proteins. This dual interaction is critical for its antimicrobial and anticancer activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Thiophene Derivative : Bromination of thiophene derivatives.
  • Formation of Triazole : A click reaction between thiophene azide and an alkyne.
  • Coupling Reaction : Reaction with pyrimidine derivatives to form the final product.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives with similar structures exhibited enhanced antimicrobial effects when compared to known antibiotics.
  • Cancer Cell Proliferation Inhibition : Research indicated that compounds with the triazole moiety effectively inhibited tumor growth in animal models, highlighting their potential as anticancer agents.

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